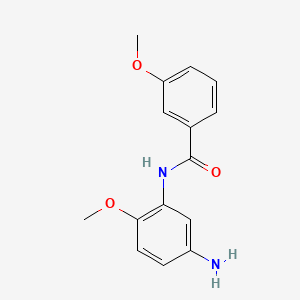

N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide

Description

N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and two methoxy groups attached to a benzamide core. Its chemical formula is C15H16N2O3.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-5-3-4-10(8-12)15(18)17-13-9-11(16)6-7-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKFTILQIYENPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18N2O3

- Molecular Weight : 270.33 g/mol

- Functional Groups : The compound contains an amino group, methoxy groups, and a benzamide moiety, which contribute to its biological activities and chemical reactivity.

Anticancer Properties

N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide has been investigated for its potential anticancer effects. Research indicates that it may exhibit cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MDA-MB-231 (Breast Cancer) | 8.7 | |

| HCT-15 (Colon Cancer) | 12.2 |

The compound demonstrated dose-dependent growth inhibition in these cell lines. For instance, a study on A549 lung cancer cells showed that the compound induced apoptosis through caspase-independent pathways, revealing its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

These findings support the compound's potential use in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy in A549 Cells

A study focused on the effect of this compound on A549 lung cancer cells reported an IC50 value of 10.5 µM, indicating significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through non-caspase pathways.

Case Study 2: Synergistic Effects with Other Anticancer Agents

Research exploring the combination of this compound with established chemotherapeutics revealed enhanced efficacy against MDA-MB-231 cells. The combination treatment resulted in reduced IC50 values compared to monotherapy, suggesting a potential synergistic effect that warrants further investigation.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide

- N-(5-Amino-2-methoxyphenyl)-2-(isopentyloxy)-benzamide

- 2-Methoxy-5-aminoformanilide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins .

The mechanism of action involves the compound's interaction with various molecular targets , including enzymes and receptors that play crucial roles in disease pathways. It may inhibit key enzymes involved in tumor growth and inflammation, leading to therapeutic effects.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Mechanism | Modulates enzyme activity and signaling pathways |

Study 1: Antimicrobial Efficacy

In a study conducted on multiple bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 30 µg/mL. This suggests a promising profile for further development as an antimicrobial agent.

Study 2: Cancer Cell Line Analysis

Another study assessed the compound's effects on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with flow cytometry analyses revealing increased apoptosis rates compared to control groups .

Pharmacokinetics

Pharmacokinetic studies show that this compound is well absorbed in biological systems, with a favorable distribution profile across tissues. Its metabolic stability has been evaluated using human liver microsomes, indicating moderate clearance rates which suggest potential for therapeutic use .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of the methoxy and amino groups in enhancing biological activity. Modifications to these functional groups have been shown to impact both efficacy and selectivity towards specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.